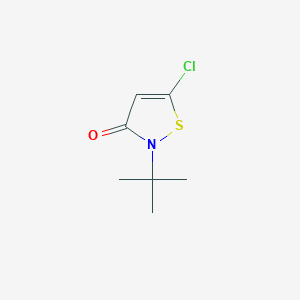

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-5-chloro-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNOS/c1-7(2,3)9-6(10)4-5(8)11-9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHZFBOFVTZDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619287 | |

| Record name | 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850314-12-4 | |

| Record name | 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the isothiazolinone derivative, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. Isothiazolinones are a well-established class of heterocyclic compounds recognized for their potent biocidal activity. This document consolidates available data on the specific properties of the N-tert-butyl substituted and 5-chloro-functionalized variant, offering a valuable resource for researchers in antimicrobial drug discovery and material science.

Chemical Identity and Physical Properties

This compound is a solid, white to yellow compound at room temperature. Its core structure consists of an isothiazolinone ring, which is known to be the active pharmacophore responsible for its biological activity.

| Property | Value | Reference |

| CAS Number | 850314-12-4 | [1] |

| Molecular Formula | C₇H₁₀ClNOS | ChemSrc |

| Molecular Weight | 191.68 g/mol | ChemSrc |

| Density | 1.3 ± 0.1 g/cm³ | ChemSrc |

| Boiling Point | 235.6 ± 50.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 96.3 ± 30.1 °C | ChemSrc |

| Physical Form | White to Yellow Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C in an inert atmosphere | Sigma-Aldrich |

Synthesis

Proposed Synthetic Pathway

A likely synthetic route commences with the preparation of N-tert-butyl-3-mercaptopropionamide, which is then subjected to a cyclization and chlorination step.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols derived from analogous syntheses of isothiazolinones. These should be considered as a starting point for optimization by researchers.

Step 1: Synthesis of N-tert-butyl-3-mercaptopropionamide

This step involves the amidation of 3-mercaptopropionic acid with tert-butylamine.

-

Materials: 3-mercaptopropionic acid, tert-butylamine, a suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC), and an appropriate solvent (e.g., dichloromethane - DCM).

-

Procedure:

-

Dissolve 3-mercaptopropionic acid in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Add the coupling agent (DCC) to the solution.

-

Slowly add tert-butylamine to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute acid, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-butyl-3-mercaptopropionamide.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This step involves the cyclization and chlorination of the mercaptopropionamide intermediate. Sulfuryl chloride is a common reagent for this transformation.

-

Materials: N-tert-butyl-3-mercaptopropionamide, sulfuryl chloride (SO₂Cl₂), and an inert solvent (e.g., 1,2-dichloroethane).

-

Procedure:

-

Dissolve N-tert-butyl-3-mercaptopropionamide in 1,2-dichloroethane in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of sulfuryl chloride in 1,2-dichloroethane to the reaction mixture while maintaining the temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully quench with water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Biological Properties and Mechanism of Action

Isothiazolinones, as a class, are potent antimicrobial agents effective against a broad spectrum of bacteria, fungi, and algae.[2][3] Their mechanism of action is primarily attributed to the reactivity of the electrophilic sulfur atom in the isothiazolinone ring.

General Mechanism of Action

The antimicrobial activity of isothiazolinones stems from their ability to disrupt essential cellular processes through the oxidative modification of thiol-containing proteins and enzymes.

Caption: General mechanism of antimicrobial action for isothiazolinones.

The key steps in this process are:

-

Cellular Uptake: The isothiazolinone molecule penetrates the cell wall and membrane of the microorganism.

-

Thiol Interaction: The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of essential proteins and enzymes.

-

Oxidative Damage: This reaction leads to the formation of disulfide bonds, causing irreversible oxidation of the thiol groups.

-

Enzyme Inactivation: The conformational changes and inactivation of these vital proteins disrupt critical metabolic pathways, such as cellular respiration.

-

Cell Death: The widespread disruption of cellular function ultimately leads to microbial cell death.

Antimicrobial Spectrum

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of microorganisms is not extensively documented in publicly available literature, isothiazolinones are generally known to be effective against:

-

Gram-positive bacteria

-

Gram-negative bacteria

-

Yeasts

-

Fungi

The presence of the chlorine atom at the 5-position is known to enhance the antimicrobial potency of isothiazolinones.

Safety and Toxicity

Isothiazolinones, including chlorinated derivatives, are known to be skin sensitizers and can cause allergic contact dermatitis in susceptible individuals.[2] They can also be corrosive to the skin and eyes in concentrated forms. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Potential Applications

Given its structural similarity to other commercially successful biocides, this compound holds potential for various applications, including:

-

Antimicrobial preservative: In industrial products such as paints, adhesives, and metalworking fluids.

-

Water treatment: To control microbial growth in cooling towers and other industrial water systems.

-

Drug discovery: As a lead compound for the development of new antimicrobial agents. The tert-butyl group may influence its pharmacokinetic properties.

Conclusion

This compound is an isothiazolinone derivative with potential as a potent antimicrobial agent. While detailed experimental data on its synthesis and biological activity are still emerging, this guide provides a foundational understanding based on the established chemistry and biology of the isothiazolinone class. Further research is warranted to fully elucidate its antimicrobial spectrum, efficacy, and safety profile for various applications. Researchers are encouraged to use the provided hypothetical protocols as a basis for developing robust synthetic methods and to conduct thorough biological evaluations.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the antimicrobial agent, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 850314-12-4 |

| Molecular Formula | C₇H₁₀ClNOS |

| Molecular Weight | 191.678 g/mol [1] |

| Density | 1.3 ± 0.1 g/cm³[1] |

| Boiling Point | 235.6 ± 50.0 °C at 760 mmHg[1] |

| Melting Point | Not available |

| Flash Point | 96.3 ± 30.1 °C[1] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C[1] |

| Water Solubility | Data not explicitly found for this specific compound. Isothiazolinones, in general, have limited water solubility.[2] |

| LogP (Octanol-Water Partition Coefficient) | 1.47[1] |

| Index of Refraction | 1.572[1] |

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of this compound, based on internationally recognized OECD Guidelines for the Testing of Chemicals.

Melting Point/Melting Range (Based on OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

-

Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, equipped with a calibrated temperature measuring device.

-

Procedure:

-

A small, finely powdered sample of the substance is packed into a capillary tube.

-

The capillary tube is placed in the heating block/bath.

-

The temperature is raised at a controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely molten are recorded.

-

Boiling Point (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: An ebulliometer, dynamic method apparatus, or a distillation setup.

-

Procedure (Dynamic Method):

-

The substance is placed in a vessel equipped with a thermometer and a pressure sensor.

-

The pressure in the vessel is reduced and then slowly increased.

-

The temperature at which boiling is observed at various pressures is recorded.

-

The boiling point at standard pressure is determined by interpolation.

-

Water Solubility (Based on OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

-

Apparatus: A thermostatted shaker or stirrer, and an analytical instrument for concentration determination (e.g., HPLC, GC).

-

Procedure (Flask Method):

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The solution is filtered or centrifuged to remove undissolved solid.

-

The concentration of the substance in the aqueous phase is determined by a suitable analytical method.

-

Partition Coefficient (n-octanol/water) (Based on OECD Guideline 107)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, n-octanol and water.

-

Apparatus: A set of flasks or tubes, a mechanical shaker, a centrifuge, and an analytical instrument for concentration determination.

-

Procedure (Shake Flask Method):

-

A known amount of the substance is dissolved in either n-octanol or water.

-

The two phases (n-octanol and water) are pre-saturated with each other.

-

A defined volume of the solution and the other solvent are combined in a flask.

-

The flask is shaken until equilibrium is reached.

-

The phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Mechanism of Action and Experimental Workflows

Antimicrobial Mechanism of Action

Isothiazolinones, including this compound, exert their antimicrobial activity through a two-step mechanism. The primary mode of action involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic thiol groups of cysteine residues in microbial enzymes and other proteins.[3][4][5][6] This leads to the formation of disulfide bonds, causing rapid inhibition of essential metabolic pathways, such as cellular respiration and energy generation.[7] Subsequent, irreversible reactions can lead to cell death.[7]

Caption: General mechanism of antimicrobial action for isothiazolinones.

Chemical Reaction with Thiols

The key chemical reaction in the antimicrobial activity of isothiazolinones is the attack of a thiol group (from a cysteine residue) on the sulfur atom of the isothiazolinone ring. This leads to the cleavage of the N-S bond and the formation of a mixed disulfide, thereby inactivating the protein.

Caption: Reaction pathway of isothiazolinone with a protein thiol group.

Experimental Workflow for Antimicrobial Efficacy Testing

The evaluation of the antimicrobial efficacy of a biocide like this compound typically follows a standardized workflow to ensure reproducible and comparable results. The following diagram illustrates a general workflow based on suspension test principles (e.g., ASTM E2315).[8][9][10]

Caption: A generalized workflow for antimicrobial efficacy suspension testing.

References

- 1. CAS#:850314-12-4 | 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. microchemlab.com [microchemlab.com]

- 10. store.astm.org [store.astm.org]

An In-Depth Technical Guide to the Biocidal Mechanism of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazolinones are a class of highly effective broad-spectrum biocides utilized across a multitude of industrial and commercial applications. Their potent antimicrobial activity stems from a sophisticated mechanism of action targeting critical cellular components in microorganisms. This technical guide provides a comprehensive overview of the core mechanism of action of a specific isothiazolinone, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide extrapolates its mechanism based on the well-documented action of structurally similar isothiazolinones and fundamental principles of chemical reactivity and quantitative structure-activity relationships (QSAR). This document details the molecular interactions, targeted cellular pathways, and the key experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: An Electrophilic Attack on Cellular Thiols

The biocidal activity of the isothiazolinone class, including this compound, is primarily attributed to a rapid and irreversible inactivation of critical microbial enzymes.[1] This process is initiated by the electrophilic nature of the isothiazolinone ring, specifically the nitrogen-sulfur (N-S) bond.[2][3] The sulfur atom is electron-deficient, rendering it susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of microbial proteins and other low-molecular-weight thiols like glutathione.[4][5]

The reaction proceeds via a two-step mechanism:

-

Rapid Inhibition of Growth and Metabolism: Within minutes of contact, the isothiazolinone molecule penetrates the microbial cell wall and membrane.[1] It then rapidly reacts with accessible thiol groups, leading to the formation of mixed disulfides. This initial interaction swiftly inhibits key metabolic pathways.[1]

-

Irreversible Cell Damage and Death: Following the initial metabolic inhibition, a cascade of events leads to irreversible cellular damage and, ultimately, cell death over a period of hours.[1] This includes widespread disruption of enzymatic function and the generation of free radicals.[1]

The Influence of Substituents on Biocidal Activity

The specific substituents on the isothiazolinone ring significantly influence its biocidal potency. In the case of this compound, two key features are the N-tert-butyl group and the 5-chloro group.

-

5-Chloro Group: The presence of a chlorine atom at the 5-position of the isothiazolinone ring is known to enhance its reactivity towards thiols.[5] This increased electrophilicity of the sulfur atom accelerates the initial nucleophilic attack, leading to a more potent biocidal effect.[5] For some chloro-isothiazolinones, the reaction with thiols can lead to the formation of a highly reactive thio-acyl chloride intermediate, which can then react with a broader range of nucleophiles, including amines.[4][5]

-

N-tert-Butyl Group: The tert-butyl group is a bulky alkyl substituent that can influence the molecule's properties in several ways.[6] Its primary effect is likely steric, potentially influencing the rate of reaction with the thiol groups of large enzymes.[6] Electronically, the tert-butyl group is weakly electron-donating through an inductive effect, which might slightly modulate the electrophilicity of the isothiazolinone ring.[7] The overall impact on biocidal activity would be a balance between these steric and electronic factors.

Key Cellular Targets and Disrupted Pathways

The reaction of this compound with cellular thiols leads to the disruption of several vital cellular processes:

-

Inhibition of Thiol-Dependent Enzymes: A primary target is the active site of enzymes that rely on cysteine residues for their catalytic activity. A crucial class of affected enzymes are dehydrogenases involved in the Krebs cycle and the electron transport chain.[1]

-

Disruption of Cellular Respiration: By inhibiting key enzymes in the respiratory chain, isothiazolinones rapidly halt oxygen consumption in aerobic microbes.[1]

-

Inhibition of ATP Synthesis: The disruption of the electron transport chain directly impacts the generation of adenosine triphosphate (ATP), the primary energy currency of the cell.[3]

-

Induction of Oxidative Stress: The reaction with thiols, particularly glutathione, can disrupt the cellular redox balance, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[1]

Quantitative Data: Biocidal Efficacy of Isothiazolinones

| Biocide | Test Organism | MIC (µg/mL) |

| Methylisothiazolinone (MIT) | Escherichia coli | 41 |

| Schizosaccharomyces pombe | 245 | |

| Chloromethylisothiazolinone (CMIT) | Escherichia coli | 0.5 |

| Schizosaccharomyces pombe | 2.6 | |

| Benzisothiazolinone (BIT) | Escherichia coli | 15-20 |

Data extracted from Collier, P.J., et al. (1990).[5]

Experimental Protocols

The elucidation of the biocidal mechanism of isothiazolinones involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

-

Test biocide (e.g., this compound)

-

Microbial culture (e.g., E. coli, S. aureus)

-

Sterile Mueller-Hinton broth (or other suitable growth medium)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Prepare a stock solution of the test biocide in a suitable solvent.

-

Perform serial dilutions of the biocide in the growth medium across the wells of a 96-well plate. Typically, two-fold dilutions are used.

-

Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this inoculum to the final desired concentration in the growth medium.

-

Inoculate each well of the microtiter plate with the microbial suspension, except for a negative control well (medium only). Include a positive control well (medium and inoculum, no biocide).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

-

Determine the MIC by visually inspecting the plates for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the biocide in which no visible growth is observed.

Enzyme Inhibition Assay

This protocol assesses the ability of a biocide to inhibit the activity of a specific thiol-dependent enzyme.[12][13][14]

Materials:

-

Purified thiol-dependent enzyme (e.g., alcohol dehydrogenase, papain)

-

Substrate for the enzyme

-

Test biocide

-

Buffer solution appropriate for the enzyme's optimal activity

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing the buffer, the enzyme at a fixed concentration, and varying concentrations of the test biocide.

-

Pre-incubate the enzyme with the biocide for a defined period to allow for interaction.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction rate by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.

-

Calculate the percentage of inhibition for each biocide concentration relative to a control reaction without the inhibitor.

-

Determine the IC50 value , which is the concentration of the biocide that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the biocide concentration.

Microbial Respiration Inhibition Assay

This assay measures the effect of a biocide on the oxygen consumption rate of a microbial population.[15][16][17]

Materials:

-

Activated sludge or a specific microbial culture

-

Synthetic sewage or nutrient medium

-

Test biocide

-

Respirometer or a closed vessel with a dissolved oxygen probe

-

Temperature-controlled water bath

Procedure:

-

Prepare a suspension of the microbial culture or activated sludge in the nutrient medium.

-

Aerate the suspension to achieve oxygen saturation and allow it to stabilize at a constant temperature (e.g., 20°C).

-

Add a specific concentration of the test biocide to the microbial suspension. A control sample without the biocide is run in parallel.

-

Seal the vessel and immediately begin monitoring the decrease in dissolved oxygen concentration over time.

-

Calculate the oxygen consumption rate from the linear portion of the dissolved oxygen curve.

-

Determine the percentage of respiration inhibition by comparing the oxygen consumption rate in the presence of the biocide to that of the control.

-

Calculate the EC50 value , the concentration of the biocide that causes a 50% reduction in the respiration rate.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: Core biocidal mechanism of this compound.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Caption: Experimental workflow for enzyme inhibition assay.

Conclusion

The biocidal mechanism of this compound is consistent with the established mode of action for the isothiazolinone class of antimicrobials. Its efficacy is driven by the electrophilic nature of the isothiazolinone ring, enhanced by the 5-chloro substituent, which facilitates a rapid and irreversible reaction with essential microbial thiols. This leads to the inhibition of critical metabolic pathways, including cellular respiration and energy production, ultimately resulting in microbial cell death. While further research is required to quantify the specific biocidal activity and enzymatic inhibition kinetics of this particular derivative, the foundational principles outlined in this guide provide a robust framework for its application and for the development of novel antimicrobial agents. The experimental protocols detailed herein offer standardized methods for the evaluation of this and other biocides.

References

- 1. researchgate.net [researchgate.net]

- 2. Potency classification of isothiazolinone compounds based on defined approaches of skin sensitization in OECD GL 497 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. emerypharma.com [emerypharma.com]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 16. Evaluation and further development of the activated sludge respiration inhibition test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to CAS Number 850314-12-4: 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical compound with CAS number 850314-12-4, identified as 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one. It is important to note that while general information for the isothiazolinone class of compounds is available, specific experimental data and detailed biological studies for this particular molecule are limited in publicly accessible scientific literature. Therefore, this guide synthesizes available information on the compound itself, alongside established knowledge of the broader isothiazolinone family to provide a thorough technical profile.

Core Chemical Identity and Properties

2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic organic compound belonging to the isothiazolinone class. These compounds are widely recognized for their biocidal properties.

Table 1: Chemical and Physical Properties of 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one

| Property | Value | Source |

| CAS Number | 850314-12-4 | N/A |

| Molecular Formula | C7H10ClNOS | [1] |

| Molecular Weight | 191.678 g/mol | [1] |

| Density | 1.3±0.1 g/cm³ | [1] |

| Boiling Point | 235.6±50.0 °C at 760 mmHg | [1] |

| Structure |

| N/A |

Synthesis

Below is a generalized workflow for the synthesis of isothiazolinones.

Figure 1: Generalized synthetic workflow for isothiazolinones.

Mechanism of Action: The Isothiazolinone Biocidal Activity

The primary biological activity of isothiazolinones, including presumably 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one, is their potent antimicrobial action. This biocidal effect stems from their ability to act as electrophiles and react with nucleophilic biological molecules.

The key mechanism involves the covalent modification of thiol groups (-SH) present in the cysteine residues of essential microbial enzymes. This irreversible reaction leads to the formation of disulfide bonds, thereby inactivating the enzymes and disrupting critical cellular processes.

The proposed signaling pathway for isothiazolinone-induced cytotoxicity is depicted below.

Figure 2: Proposed signaling pathway of isothiazolinone cytotoxicity.

Experimental Protocols: A Case Study with a Related Isothiazolinone

While specific experimental protocols for CAS 850314-12-4 are not available, the study of a structurally related isothiazolinone, 2-n-octyl-4-isothiazolin-3-one (OIT), provides valuable insight into the methodologies that could be applied to investigate the biological effects of 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one. A study on OIT demonstrated its ability to induce blood-brain barrier dysfunction through cellular thiol modification and mitochondrial damage.[2]

The following are summaries of potential experimental protocols that could be adapted for the study of CAS 850314-12-4, based on the investigation of OIT.

4.1. Cell Viability Assay

-

Objective: To determine the cytotoxic effects of the compound on a relevant cell line.

-

Methodology:

-

Culture a suitable cell line (e.g., endothelial cells, microbial cultures) in appropriate media.

-

Expose the cells to a range of concentrations of 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one for a defined period.

-

Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Measure the absorbance or fluorescence according to the assay manufacturer's instructions to quantify the percentage of viable cells relative to an untreated control.

-

4.2. Thiol Redox Status Assessment

-

Objective: To investigate the compound's effect on cellular thiol levels.

-

Methodology:

-

Treat cells with the test compound as described above.

-

Lyse the cells and quantify the levels of reduced glutathione (GSH), a key intracellular antioxidant, using a commercially available GSH assay kit.

-

Protein S-nitrosylation, a modification of cysteine thiols, can be assessed by Western blot analysis using an anti-S-nitrosocysteine antibody.

-

4.3. Mitochondrial Function Analysis

-

Objective: To evaluate the impact of the compound on mitochondrial health and function.

-

Methodology:

-

Assess changes in mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRM (tetramethylrhodamine, methyl ester).

-

Measure cellular oxygen consumption rates using a Seahorse XF Analyzer or a similar instrument to determine the effects on mitochondrial respiration.

-

Analyze mitochondrial morphology through fluorescence microscopy after staining with a mitochondria-specific dye like MitoTracker.

-

Below is a conceptual workflow for investigating the biological effects of an isothiazolinone compound.

Figure 3: Conceptual workflow for investigating isothiazolinone bioactivity.

Quantitative Data

As of the date of this report, specific quantitative biological data, such as IC50 or MIC (Minimum Inhibitory Concentration) values for 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one, are not available in the public domain. Researchers are encouraged to perform their own dose-response studies to determine the potency of this compound in their specific experimental systems.

Toxicological Information

Specific toxicological data for CAS 850314-12-4 is not available. However, isothiazolinones as a class are known to be skin and eye irritants and can be sensitizers. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one (CAS 850314-12-4) is a member of the isothiazolinone family of compounds, which are known for their potent antimicrobial properties. The likely mechanism of action for this compound is through the covalent modification of thiol groups in essential microbial enzymes, leading to cell death. While specific biological and toxicological data for this particular chemical are scarce in the public literature, the information available for the isothiazolinone class provides a strong foundation for its handling, and for designing experiments to elucidate its specific properties. Further research is warranted to fully characterize the biological activity and potential applications of this compound.

References

In-depth Technical Guide: Tert-butyl Substituted Isothiazolinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of heterocyclic organic compounds that have garnered significant attention for their potent and broad-spectrum antimicrobial properties. Widely used as preservatives and biocides in various industrial and consumer products, the isothiazolinone scaffold has also been a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of a specific subclass: tert-butyl substituted isothiazolinones. The introduction of the bulky tert-butyl group can significantly influence the physicochemical properties, biological activity, and metabolic stability of the parent molecule, making this a promising area of research for novel therapeutic agents and improved biocides.

This guide summarizes the available data on the synthesis, chemical properties, and biological activity of tert-butyl substituted isothiazolinones, with a focus on providing detailed experimental protocols and comparative quantitative data to aid researchers in this field.

Synthesis of Tert-butyl Substituted Isothiazolinones

The synthesis of N-substituted isothiazolinones has been approached through various synthetic strategies. While a plethora of methods exist for common N-alkyl and N-aryl derivatives, literature specifically detailing the synthesis of N-tert-butyl isothiazolinones is less common but available.

General Synthetic Approach for N-Substituted Isothiazol-3(2H)-ones

A notable method for the preparation of N-substituted isothiazol-3(2H)-ones, which has been successfully applied to derivatives bearing bulky alkyl groups like tert-butyl, involves a two-step process starting from N-substituted 3-benzoylpropionamides.[1]

Experimental Protocol: Synthesis of N-tert-butyl-isothiazol-3(2H)-one

This protocol is based on the methodology described by Tsolomitis and Sandris, which has been reported to be effective for the synthesis of N-tert-butyl-isothiazol-3(2H)-one.

Step 1: Synthesis of N-tert-butyl-5-benzoylisothiazol-3(2H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-tert-butyl-3-benzoylpropionamide in an excess of thionyl chloride (SOCl₂).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion of the starting material. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The crude product, N-tert-butyl-5-benzoylisothiazol-3(2H)-one, can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Step 2: Debenzoylation to N-tert-butyl-isothiazol-3(2H)-one

-

Reaction Setup: Dissolve the purified N-tert-butyl-5-benzoylisothiazol-3(2H)-one from Step 1 in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Reaction Conditions: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture. Stir the reaction at room temperature. The debenzoylation is typically rapid.

-

Work-up: Upon completion of the reaction (monitored by TLC), neutralize the mixture with a suitable acid (e.g., hydrochloric acid). The product, N-tert-butyl-isothiazol-3(2H)-one, can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product. Further purification can be achieved by column chromatography if necessary.

Biological Activity and Mechanism of Action

The antimicrobial activity of isothiazolinones is primarily attributed to their ability to inhibit essential microbial enzymes.[2] The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups present in the active sites of enzymes, leading to the formation of mixed disulfides and subsequent inactivation of the enzyme.[2] This disruption of key metabolic pathways ultimately results in microbial cell death.

The table below presents Minimum Inhibitory Concentration (MIC) values for some common N-alkyl isothiazolinones to provide a basis for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-Alkyl Isothiazolinones

| Compound | N-Substituent | Test Organism | MIC (µg/mL) |

| Methylisothiazolinone (MIT) | Methyl | Escherichia coli | 41 |

| Methylisothiazolinone (MIT) | Methyl | Schizosaccharomyces pombe | 245 |

| Chloromethylisothiazolinone (CMIT) | Methyl (with chlorine at C5) | Escherichia coli | 0.5 |

| Chloromethylisothiazolinone (CMIT) | Methyl (with chlorine at C5) | Schizosaccharomyces pombe | 2.6 |

| Benzisothiazolinone (BIT) | - (fused benzene ring) | Escherichia coli | 14.4 |

| Benzisothiazolinone (BIT) | - (fused benzene ring) | Schizosaccharomyces pombe | 35.5 |

Data sourced from Collier et al. as cited in Silva et al. (2020).

Further research is required to determine the specific MIC values of tert-butyl substituted isothiazolinones against a range of bacterial and fungal pathogens to accurately assess their antimicrobial potential relative to existing compounds.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of isothiazolinones involves direct interaction with and inhibition of key cellular enzymes. This is a direct chemical interaction rather than a complex signaling pathway. The logical workflow for the synthesis and evaluation of these compounds is represented below.

Caption: Synthetic and biological evaluation workflow for N-tert-butyl-isothiazol-3(2H)-one.

Applications in Drug Development

The incorporation of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. While the primary application of many isothiazolinones has been as biocides, the isothiazolinone scaffold is also being explored for other therapeutic areas. For instance, derivatives of 1,2-benzisothiazol-3-one have been investigated as potential antipsychotic agents.[3] The introduction of a tert-butyl group could be a valuable modification in such drug discovery programs to optimize lead compounds.

Conclusion and Future Directions

This technical guide has summarized the available literature on tert-butyl substituted isothiazolinones. A viable synthetic route has been identified, providing a clear path for researchers to produce these compounds. However, a significant gap exists in the literature regarding the quantitative biological activity of these specific derivatives.

Future research should focus on:

-

Systematic Synthesis: Synthesizing a series of tert-butyl substituted isothiazolinones with variations on the isothiazolinone core (e.g., on the benzisothiazolinone scaffold).

-

Quantitative Biological Evaluation: Determining the MIC and, where appropriate, IC50 values of these compounds against a broad panel of clinically relevant bacteria and fungi.

-

Structure-Activity Relationship (SAR) Studies: Elucidating the impact of the tert-butyl group on antimicrobial potency and spectrum of activity.

-

Toxicology and Safety Assessment: Evaluating the cytotoxicity and potential for skin sensitization of these novel compounds.

By addressing these research gaps, the scientific community can better understand the potential of tert-butyl substituted isothiazolinones as a new generation of antimicrobial agents or as valuable scaffolds in drug discovery.

References

spectral analysis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one (NMR, FTIR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra in public literature, this document presents a combination of predicted data based on established principles of spectroscopy and detailed, standardized experimental protocols for acquiring such data.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₇H₁₀ClNOS

-

Molecular Weight: 191.68 g/mol

-

Chemical Structure:

(Note: An image of the chemical structure would be placed here in a full document)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Singlet (s) | 1H | H-4 (vinyl proton) |

| ~ 1.5 - 1.7 | Singlet (s) | 9H | -C(CH₃)₃ (tert-Butyl) |

The vinyl proton at the C-4 position is expected to appear as a singlet downfield due to the influence of the neighboring carbonyl group and the double bond. The nine protons of the tert-butyl group will be magnetically equivalent and thus appear as a single, strong singlet.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum is predicted to display five signals, corresponding to the five unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 165 - 170 | C-3 (C=O, carbonyl) |

| ~ 130 - 135 | C-5 (C-Cl) |

| ~ 120 - 125 | C-4 (=CH) |

| ~ 60 - 65 | -C (CH₃)₃ (quaternary) |

| ~ 28 - 32 | -C(C H₃)₃ (methyl carbons) |

The carbonyl carbon (C-3) is expected to be the most downfield signal. The carbons of the double bond (C-4 and C-5) will appear in the vinyl region, with the carbon bearing the chlorine atom (C-5) being further downfield. The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-resolution NMR spectra of a small organic molecule like this compound.[1]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[1] The sample should be free of particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

Instrumentation: The analysis is typically performed on a 300 to 500 MHz NMR spectrometer.[2]

-

Data Acquisition:

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[3]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic FTIR Absorptions

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970 - 2870 | Medium | C-H stretch (tert-Butyl) |

| ~ 1680 - 1660 | Strong | C=O stretch (α,β-unsaturated ketone)[4] |

| ~ 1620 - 1590 | Medium | C=C stretch (isothiazole ring) |

| ~ 1370 & 1390 | Medium | C-H bend (tert-Butyl gem-dimethyl) |

| ~ 1200 - 1100 | Strong | C-N stretch |

| ~ 800 - 700 | Strong | C-Cl stretch |

| ~ 750 - 650 | Medium | C-S stretch[4] |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples via FTIR.[5][6]

-

Sample Preparation: Use spectroscopic grade Potassium Bromide (KBr) that has been dried in an oven at ~110°C for 2-3 hours to remove moisture.[5]

-

Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample with 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[5] Using a vacuum to remove entrapped air is recommended to improve pellet transparency.

-

-

Analysis:

-

Carefully remove the resulting thin, transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet.[5]

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule.[7][8]

| m/z (mass-to-charge) | Predicted Identity of Fragment |

| 191/193 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 176/178 | [M - CH₃]⁺ |

| 156 | [M - Cl]⁺ |

| 135/137 | [M - C₄H₈]⁺ (loss of isobutylene) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation, likely the base peak) |

The molecular ion peak should exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom. The most stable carbocation, the tert-butyl cation (m/z 57), is expected to be the base peak in the spectrum.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

This protocol describes a general procedure for obtaining an EI mass spectrum.[7][9]

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for samples that are amenable to gas chromatography.[9][10]

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecule to lose an electron, forming a positively charged molecular ion, which then undergoes fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for the spectral analysis and the relationship between the different analytical techniques for the structural elucidation of this compound.

Caption: A generalized workflow for the spectral analysis of a pure organic compound.

Caption: Logical flow from spectral data to final structure confirmation.

References

- 1. benchchem.com [benchchem.com]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 6. shimadzu.com [shimadzu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

Solubility of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, a key isothiazolinone biocide. Due to the limited availability of specific quantitative data for this particular derivative, this document leverages data from the closely related and well-studied compound, methylchloroisothiazolinone (MCI), to provide a foundational understanding. Furthermore, it outlines detailed, adaptable experimental protocols for determining solubility and presents a logical workflow for the synthesis of isothiazolinone compounds.

Quantitative Solubility Data

Table 1: General Solubility of Methylchloroisothiazolinone in Various Organic Solvents

| Organic Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Ethyl Acetate | 4.31 | Not Specified |

| Methanol | 4.40 | Not Specified |

| Toluene | 4.07 | Not Specified |

| Hexane | 0.28 | Not Specified |

| Chloroform | Soluble to Slightly Soluble | Not Specified |

Table 2: Temperature-Dependent Solubility of Methylchloroisothiazolinone [1]

| Organic Solvent | Solubility (g/L) | Temperature (°C) |

| Ethyl Acetate | 38.06 | 10 |

| Ethyl Acetate | 52.55 | 30 |

| Hexane | 1.39 | 10 |

| Hexane | 2.91 | 30 |

For a common commercial mixture of methylchloroisothiazolinone and methylisothiazolinone (MCI/MI), the following approximate solubilities have been reported:

| Organic Solvent | Approximate Solubility |

| Ethanol | 30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of a compound like this compound in an organic solvent is the isothermal saturation method. This method is robust and widely applicable for solid-liquid equilibrium studies.

Isothermal Saturation Method

This protocol is a general guideline and may require optimization for specific solvent-solute systems.

1. Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel. b. Agitate the mixture using a magnetic stirrer or an orbital shaker at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

2. Phase Separation: a. Cease agitation and allow the suspension to settle. b. Separate the solid phase from the liquid phase. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically resistant membrane filter (e.g., a 0.45 µm PTFE filter).

3. Analysis of the Saturated Solution: a. Accurately withdraw a known volume or weight of the clear, saturated filtrate. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. c. Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Method

A general HPLC method for the analysis of isothiazolinones is described below. This method should be validated for this compound.

-

Column: A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm) is commonly used.[2]

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective.[2] The specific gradient program should be optimized to achieve good separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: A Diode Array Detector (DAD) can be used to monitor the absorbance at the wavelength of maximum absorbance for this compound (e.g., around 275-285 nm, typical for isothiazolinones).[2]

-

Quantification: An external standard method with a calibration curve prepared from standards of known concentrations is used for quantification.[2]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal saturation method.

References

An In-depth Technical Guide to Characterizing the Thermal Stability and Degradation Profile of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

A Senior Application Scientist's Approach to Elucidating Critical Quality Attributes

Foreword: Charting Unexplored Territory

To our fellow researchers, scientists, and drug development professionals,

The isothiazolinone class of biocides is critical to the preservation and microbiological safety of a vast range of industrial and pharmaceutical products. While extensive data exists for common analogues like MCI and MI, many derivatives remain poorly characterized. This guide addresses one such molecule: 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one .

Publicly available literature lacks specific data on the thermal stability and degradation pathways of this compound. Therefore, this document deviates from a standard technical data summary. Instead, it serves as a comprehensive research protocol and strategic guide. It is designed to empower you, the scientist, to systematically and rigorously determine these critical properties.

Herein, we present not a collection of known facts, but a roadmap for their discovery. We will proceed from foundational theory to detailed, actionable experimental protocols, providing the complete framework necessary to define the stability and degradation profile of this and similar molecules. Our approach is grounded in the principles of scientific integrity, ensuring that the data you generate will be robust, reliable, and submission-ready.

Section 1: Theoretical Framework & Strategic Considerations

Before embarking on any experimental work, it is crucial to build a theoretical framework. This allows us to form hypotheses, anticipate potential outcomes, and design more intelligent experiments.

The Isothiazolinone Core: An Inherently Reactive Scaffold

The biocidal activity of isothiazolinones stems from the reactivity of the 3-isothiazolone heterocycle. The electrophilic sulfur atom is susceptible to nucleophilic attack, particularly by thiol groups found in microbial enzymes.[1][2] This interaction leads to the opening of the five-membered ring, a key step in both its biocidal action and its degradation.[2][3] The stability of this ring is highly sensitive to environmental factors including pH, temperature, and the presence of nucleophiles.[1][3]

The Influence of Substitution: A Tale of Two Groups

The stability and reactivity of the isothiazolinone core are modulated by its substituents. In the case of this compound, two key groups dictate its behavior:

-

5-Chloro Group: The chlorine atom at the 5-position is electron-withdrawing, which increases the electrophilicity of the ring. This enhances the molecule's reactivity towards nucleophiles, a factor that likely contributes to its biocidal potency but may also render it less stable.[1] In the well-studied analogue, 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), this chlorine atom is a critical component of its reactivity profile.[4]

-

2-(tert-Butyl) Group: The N-substituent significantly influences the molecule's properties. The tert-butyl group is a bulky, sterically hindering moiety. This bulk may offer a degree of steric protection to the isothiazolinone ring, potentially slowing the rate of nucleophilic attack compared to less hindered analogues like CMI. This could translate to enhanced thermal or chemical stability. Conversely, the tert-butyl carbocation is relatively stable, which could favor certain degradation pathways under specific (e.g., acidic) conditions.

Our central hypothesis is that the bulky tert-butyl group may confer greater thermal stability compared to its methyl counterpart, but the 5-chloro substituent will still render it susceptible to degradation via ring-opening, particularly under hydrolytic or photolytic stress.

Section 2: Comprehensive Experimental Workflow

This section details the step-by-step methodologies required to fully characterize the thermal stability and degradation profile of the target molecule. The workflow is designed to be self-validating, with each stage building upon the last.

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antimicrobial Spectrum of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Disclaimer: Despite a comprehensive search of scientific literature, patent databases, and technical data sheets, specific quantitative data on the antimicrobial spectrum (e.g., Minimum Inhibitory Concentration - MIC values) for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one against a broad range of microorganisms is not publicly available. The following guide is based on the well-established antimicrobial properties of the isothiazolinone class of biocides, to which this compound belongs. The information provided should be considered representative of the general activity of 5-chloro-N-alkyl-isothiazolinones.

Executive Summary

This compound is a member of the isothiazolinone class of biocides, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and algae. The presence of a chlorine atom at the 5-position of the isothiazolinone ring is known to enhance biocidal efficacy. The N-alkyl substitution, in this case, a tert-butyl group, influences the compound's physical properties, such as solubility and partitioning behavior, which can in turn affect its antimicrobial performance in various formulations. This document provides a detailed overview of the expected antimicrobial spectrum, mechanism of action, and relevant experimental protocols for evaluating the efficacy of isothiazolinone-based biocides.

Antimicrobial Spectrum (General for 5-Chloro-N-Alkyl-Isothiazolinones)

Isothiazolinones are effective at very low concentrations against a wide variety of microorganisms. The data presented below is a general representation for 5-chloro-N-alkyl-isothiazolinones and should be used as a guideline for the expected activity of this compound. Actual MIC values for the specific compound may vary.

Table 1: General Antibacterial Spectrum of 5-Chloro-N-Alkyl-Isothiazolinones

| Bacterial Species | Type | General MIC Range (ppm) |

| Pseudomonas aeruginosa | Gram-negative | 1 - 10 |

| Escherichia coli | Gram-negative | 1 - 10 |

| Klebsiella pneumoniae | Gram-negative | 1 - 15 |

| Proteus vulgaris | Gram-negative | 5 - 20 |

| Staphylococcus aureus | Gram-positive | 0.5 - 5 |

| Streptococcus faecalis | Gram-positive | 1 - 10 |

| Bacillus subtilis | Gram-positive | 0.5 - 5 |

Table 2: General Antifungal and Algicidal Spectrum of 5-Chloro-N-Alkyl-Isothiazolinones

| Fungal/Algal Species | Type | General MIC Range (ppm) |

| Aspergillus niger | Fungus (Mold) | 10 - 50 |

| Penicillium funiculosum | Fungus (Mold) | 5 - 30 |

| Chaetomium globosum | Fungus (Mold) | 20 - 100 |

| Candida albicans | Fungus (Yeast) | 5 - 25 |

| Saccharomyces cerevisiae | Fungus (Yeast) | 10 - 50 |

| Chlorella vulgaris | Green Algae | 0.1 - 1 |

| Anabaena cylindrica | Blue-green Algae | 0.1 - 1 |

Mechanism of Action

The primary mechanism of action for isothiazolinones involves a rapid, two-step process that ultimately leads to microbial cell death.

-

Inhibition of Growth and Metabolism: Isothiazolinones quickly penetrate the microbial cell wall and cytoplasmic membrane. Once inside the cell, the electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic cellular components, particularly the thiol groups (-SH) of cysteine residues in enzymes and other proteins. This leads to the formation of mixed disulfides, which inactivates key metabolic enzymes, such as dehydrogenases, involved in respiration and energy production. This results in a rapid inhibition of microbial growth, metabolism, and motility.

-

Irreversible Cell Damage: Following the initial inhibition, continued interaction with cellular components and disruption of critical metabolic pathways leads to irreversible damage and cell death.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of a biocide like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination:

Detailed Protocol:

-

Preparation of Microbial Inoculum:

-

Streak the test microorganism onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate to obtain a fresh culture.

-

Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Preparation of Microtiter Plates:

-

Aseptically add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of this compound to the first well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Inoculate each well with 10 µL of the prepared microbial inoculum.

-

Include a positive control (broth and inoculum, no biocide) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature (e.g., 35 ± 2°C for bacteria, 25 ± 2°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

-

-

Interpretation of Results:

-

The MIC is recorded as the lowest concentration of the biocide at which there is no visible growth (i.e., the well is clear).

-

Conclusion

discovery and development of novel isothiazolinone biocides

An In-depth Technical Guide to the Discovery and Development of Novel Isothiazolinone Biocides

Executive Summary

Isothiazolinones are a critical class of heterocyclic organic compounds widely utilized as biocides for microbial control in numerous industrial and consumer products.[1][2] Their efficacy stems from a potent and rapid mechanism of action, primarily involving the disruption of essential enzymatic pathways in microorganisms.[3][4] However, challenges such as microbial resistance and skin sensitization have necessitated the development of novel isothiazolinone derivatives with improved performance and safety profiles.[5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the core aspects of isothiazolinone biocides, covering their fundamental mechanism of action, synthetic pathways, structure-activity relationships, and key experimental protocols for their evaluation. Recent advancements, including the development of hybrid molecules and controlled-release formulations, are also discussed, offering insights into the future trajectory of isothiazolinone research.[7][8]

Introduction

First developed in the 1960s, isothiazolinones have become indispensable preservatives and antimicrobial agents.[9] They are used to control the growth of bacteria, fungi, and algae in a vast array of applications, including water treatment systems, paints, cosmetics, cleaning products, and wood preservation.[1][10] Commercially significant isothiazolinones include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[2] A 3:1 mixture of CMIT and MIT is famously marketed as Kathon™.[1][6] The broad-spectrum activity and effectiveness at low concentrations make them economically viable, though concerns about their stability and potential as skin sensitizers drive ongoing research.[2][5][11]

Core Mechanism of Action

The biocidal activity of isothiazolinones is a rapid, two-step process involving initial growth inhibition followed by irreversible cell damage leading to cell death.[3][4][11] The core mechanism is rooted in the electrophilic nature of the isothiazolinone ring.

-

Cellular Uptake: The biocide diffuses across the microbial cell membrane.[11]

-

Thiol Reaction: Inside the cell, the electron-deficient sulfur atom in the isothiazolinone ring readily reacts with nucleophilic groups, particularly the thiol (-SH) groups found in cysteine residues of essential enzymes and proteins like glutathione.[2][9]

-

Enzyme Inhibition: This reaction leads to the formation of mixed disulfides, which inactivates critical enzymes, especially dehydrogenases involved in the Krebs cycle and electron transport chain.[1][3]

-

Metabolic Disruption: The inhibition of these enzymes rapidly disrupts key metabolic functions, including respiration, ATP synthesis, and overall energy generation.[3][9][11]

-

Cell Death: The widespread enzymatic disruption and production of free radicals ultimately lead to irreversible cellular damage and death within hours of exposure.[4][11]

Caption: Mechanism of action for isothiazolinone biocides.

Discovery and Synthesis of Novel Isothiazolinones

The synthesis of the isothiazolinone scaffold typically involves the cyclization of thioamide precursors.[2] Novel derivatives are being developed to enhance efficacy, reduce toxicity, and overcome resistance.

General Synthetic Pathways

The most common methods for creating the isothiazolinone ring involve the oxidative cyclization of 3-mercaptopropanamide derivatives or the chlorination-cyclization of 3,3'-dithiopropionamides.[2][12] A variety of starting materials and reagents can be used to introduce different functional groups onto the nitrogen atom or the carbon backbone of the ring, allowing for the creation of a diverse library of novel compounds.[2][13]

Caption: Generalized workflow for the synthesis of isothiazolinones.

Recent Innovations

-

Hybrid Molecules: To combat resistance and improve potency, researchers are creating hybrid molecules. For example, isothiazolone-nitroxide hybrids have shown significantly improved activity against antibiotic-resistant Staphylococcus aureus compared to the parent isothiazolinone.[8]

-

Controlled-Release Formulations: Microencapsulation of isothiazolinones in materials like mesoporous silica is a growing trend.[6][7] This approach provides a slow, controlled release of the biocide, which enhances long-term efficacy, improves stability in alkaline conditions, and can reduce the overall amount of biocide required.[6][7]

-

Synergistic Blends: Combining different isothiazolinones or mixing them with other classes of biocides can provide a broader spectrum of activity and help manage the development of microbial resistance.[7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of isothiazolinones is highly dependent on their chemical structure. Understanding these relationships is key to designing more effective and safer biocides.

-

C5-Substitution: The presence of an electron-withdrawing group, such as chlorine at the C5 position (as in CMIT), significantly enhances biocidal activity compared to its non-chlorinated counterpart (MIT).[2]

-

N-Substituent: The group attached to the nitrogen atom influences the compound's physical properties, such as hydrophobicity and stability. For instance, the long alkyl chain in Octylisothiazolinone (OIT) increases its lipid solubility, making it effective in different matrices like leather and plastics.[2]

-

Ring Integrity: The biocidal activity is contingent on the intact isothiazolinone ring. Degradation or opening of the ring, which can be caused by nucleophiles in the environment, results in a loss of function.[9]

Caption: Key structural factors influencing isothiazolinone properties.

Quantitative Efficacy Data

The efficacy of isothiazolinone biocides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible microbial growth.

| Biocide/Derivative | Test Organism | MIC (µg/mL) | Reference |

| Methylisothiazolinone (MIT) | Schizosaccharomyces pombe | 245 | [2] |

| Methylisothiazolinone (MIT) | Escherichia coli | 41 | [2] |

| Chloromethylisothiazolinone (MCI) | Schizosaccharomyces pombe | 2.6 | [2] |

| Chloromethylisothiazolinone (MCI) | Escherichia coli | 0.5 | [2] |

| Isothiazolone-Nitroxide Hybrid 22 | Staphylococcus aureus (MSSA) | 35 µM (~7.8 µg/mL) | [8] |

| Isothiazolone-Nitroxide Hybrid 22 | Staphylococcus aureus (VRSA) | 8.75 µM (~1.9 µg/mL) | [8] |

Table 1: Minimum Inhibitory Concentration (MIC) of select isothiazolinones.

| Biocide | Test Organism | Endpoint | Value (µg/L) | Reference |

| CMIT/MIT Mixture | Daphnia magna | 48h LC₅₀ | 63.20 | [14] |

| CMIT/MIT Mixture | Daphnia magna | 21d NOEC | 5 | [14] |

Table 2: Ecotoxicity data for a common isothiazolinone mixture. (LC₅₀: Lethal Concentration, 50%; NOEC: No-Observed-Effect Concentration).

Key Experimental Protocols

The development of novel biocides requires robust experimental procedures for synthesis, characterization, and efficacy testing.

Protocol: General Synthesis of an N-Substituted Isothiazolinone

This protocol is a generalized procedure based on the cyclization of 3,3'-dithiopropionamides as described in the literature.[2][12]

-

Preparation of Amide: React 3,3'-dithiopropionic acid with an appropriate amine (e.g., methylamine, octylamine) in the presence of a coupling agent to form the corresponding N,N'-disubstituted-3,3'-dithiopropionamide.

-

Reaction Setup: Dissolve the dithiopropionamide in a suitable inert solvent (e.g., dichloromethane) in a reaction flask equipped with a stirrer and cooled in an ice bath.

-

Cyclization: Add a chlorinating/cyclizing agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the solution while maintaining the low temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture, typically with a sodium sulfite solution. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to yield the final isothiazolinone derivative.

Protocol: Antimicrobial Efficacy Testing (MIC Determination via Broth Microdilution)

This protocol is based on standard suspension test methodologies like those outlined by EN 1276 and ASTM E2315.[15]

-

Inoculum Preparation: Culture the target microorganism (e.g., E. coli ATCC 25922) in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C. Adjust the culture concentration to a standardized value (e.g., 1x10⁶ CFU/mL).

-

Biocide Dilution: Prepare a stock solution of the test isothiazolinone in a suitable solvent. Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5x10⁵ CFU/mL. Include positive (microbes, no biocide) and negative (medium only) controls.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the biocide in which no visible growth (no turbidity) is observed. Results can be confirmed by measuring absorbance at 600 nm.

Protocol: Analytical Characterization (Purity and Concentration via HPLC)